N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a trimethoxybenzamide moiety, and a pyridin-2-ylmethyl group, which contribute to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins and thromboxanes .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to decreased inflammation .
Pharmacokinetics
The compound’s anti-inflammatory activity suggests it is likely absorbed and distributed to sites of inflammation .
Result of Action
The compound’s action results in a reduction of inflammation . Specifically, it has been shown to inhibit COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators . This results in a reduction of inflammation and associated symptoms .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iron(III) chloride (FeCl3) and nickel(II) nitrate (Ni(NO3)2) under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substituents and specific activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the previous compounds, these derivatives have different substituents that affect their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity based on recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyridine ring via a trimethoxybenzamide structure. The structural formula can be represented as follows:
This structure provides a basis for its interaction with various biological targets.
Anticancer Activity
Recent studies have shown that compounds containing thiazole and benzamide moieties exhibit significant anticancer properties. For instance, a related series of compounds were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. The introduction of different substituents on the thiazole ring was found to enhance cytotoxicity, indicating a strong structure-activity relationship (SAR) .
Table 1: Anticancer Activity of Related Compounds
Compound Structure | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 23.30 | A-431 |
Compound B | 18.50 | Jurkat |
This compound | TBD | TBD |
Neurological Effects
The compound has been identified as a negative allosteric modulator of the Zinc-Activated Channel (ZAC), which is relevant in neurological pathways. This modulation suggests potential applications in treating neurological disorders where ZAC is implicated . The functional characterization indicates that it could serve as a pharmacological tool for exploring physiological functions governed by this receptor.
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the significance of substituents on the thiazole and benzamide rings. Modifications such as the addition of methoxy groups were correlated with enhanced binding affinity and biological activity .
Table 2: Summary of SAR Findings
Substituent Type | Effect on Activity |
---|---|
Methoxy (-OCH3) | Increased cytotoxicity |
Halogen (Cl, Br) | Enhanced receptor binding |
Alkyl chain length | Optimal at C3-C5 |
Case Studies
- Anticancer Efficacy : In one study, derivatives similar to this compound were tested against breast cancer cell lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Neurological Modulation : Another investigation highlighted the compound's role in modulating ZAC activity, suggesting its potential use in developing treatments for conditions such as epilepsy or anxiety disorders .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)26(14-16-8-6-7-11-24-16)23-25-17-9-4-5-10-20(17)31-23/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXICVVJIJRWKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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